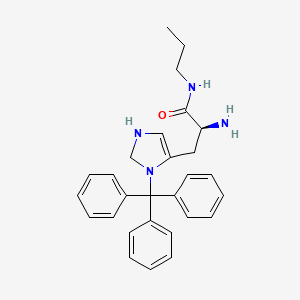
Galb-4(Fuca-3)Glc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galb-4(Fuca-3)Glc involves the enzymatic or chemical glycosylation of lactose with fucose. Enzymatic synthesis typically uses glycosyltransferases, which catalyze the transfer of fucose to lactose under mild conditions. Chemical synthesis, on the other hand, involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation, and purification .
Industrial Production Methods: Industrial production of this compound is often achieved through microbial fermentation. Genetically engineered Escherichia coli strains are commonly used to produce this compound in large quantities. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Galb-4(Fuca-3)Glc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl chloride or methyl iodide in the presence of a base can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized acids, reduced alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Galb-4(Fuca-3)Glc is used as a model compound in carbohydrate chemistry to study glycosylation reactions and the synthesis of complex oligosaccharides .
Biology: In biological research, this compound is studied for its role in cell-cell interactions, immune modulation, and as a prebiotic that promotes the growth of beneficial gut bacteria .
Medicine: this compound has potential therapeutic applications, including its use as a functional ingredient in infant formula to mimic the beneficial effects of human milk oligosaccharides. It is also being investigated for its role in preventing infections and modulating the immune system .
Industry: In the food industry, this compound is added to functional foods and dietary supplements to promote gut health. It is also used in the development of biosensors and diagnostic tools .
Mechanism of Action
Galb-4(Fuca-3)Glc exerts its effects through various molecular targets and pathways. It acts as a decoy receptor for pathogens, preventing them from binding to the epithelial cells in the gut. This mechanism helps in reducing infections and promoting gut health. Additionally, it modulates the immune response by interacting with immune cells and influencing cytokine production .
Comparison with Similar Compounds
2-Fucosyllactose (Fuc-α1,2-Gal-β1,4-Glc): Another fucosylated oligosaccharide found in human milk with similar prebiotic and pathogen inhibition properties.
Lacto-N-fucopentaose I (Gal-β1,3-GlcNAc-β1,3-Gal-β1,4-Glc): A more complex oligosaccharide with additional biological functions.
Uniqueness: Galb-4(Fuca-3)Glc is unique due to its specific glycosidic linkages and its ability to mimic the structure and function of human milk oligosaccharides. This makes it particularly valuable in infant nutrition and gut health research .
Properties
Molecular Formula |
C18H32O15 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17+,18-/m0/s1 |
InChI Key |
AUNPEJDACLEKSC-DQKDKLGVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)


![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)

![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)


![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)

